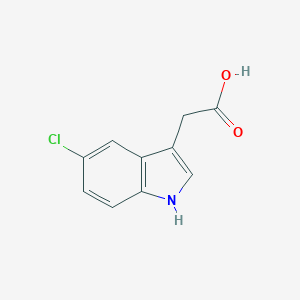
4-Chloro-L-phenylalanine
Vue d'ensemble
Description
4-Chloro-L-phenylalanine (4-Cl-Phe) is an amino acid derivative that has been used in a variety of scientific research applications, including those related to biochemistry, physiology, and pharmacology. 4-Cl-Phe is a non-proteinogenic amino acid, meaning it does not form part of the natural protein structure in living organisms. It can, however, be synthesized in the laboratory and used in a range of experiments and studies. This article will discuss the synthesis of 4-Cl-Phe, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Applications De Recherche Scientifique
- Researchers use L-PCPA to study its behavioral and electrographic effects, particularly in epileptic models and animal studies .
- Additionally, these derivatives show antioxidant potential, as demonstrated by their DPPH scavenging and ABTS assay activities .
- Certain amide compounds derived from L-PCPA act as metal chelating ligands with Fe2+ ions. Their ability to bind to metal ions makes them relevant in coordination chemistry and bioinorganic studies .
- 4-amino-N-acetylphenylalanine amide ATP phosphate ester derivatives (related to L-PCPA ) serve as potent protein kinase inhibitors. These compounds have implications in cellular signaling pathways and drug development .
- N-Tetrahydrofuroyl-L-phenylalanine and 1-[(3,5-dichlorophenyl)sulfonyl]pyrrolidine-2-carboxamido-3-phenylpropanoic acid derivatives (derived from L-PCPA ) act as potent antigen-4 antagonists. They are studied for their potential in treating inflammatory autoimmune conditions .
- Cyclic amide derivatives of L-phenylalanine have shown significant inhibition and toxicity profiles in anti-HIV tests. These compounds are of interest in antiviral research .
Inhibition of Tryptophan Hydroxylase (TPH) for Serotonin Regulation
Antimicrobial and Antioxidant Properties
Metal Chelation and Ligand Properties
Protein Kinase Inhibition
Antigen-4 Antagonists for Inflammatory Autoimmune Diseases
Anti-HIV Potential
Mécanisme D'action
Target of Action
The primary targets of 4-Chloro-L-phenylalanine are the two isoforms of tryptophan hydroxylase (TPH1 and TPH2) . Tryptophan hydroxylase is a rate-limiting enzyme in the biosynthesis of serotonin (5-HT), a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes .
Mode of Action
4-Chloro-L-phenylalanine acts as a nonspecific antagonist of both isoforms of tryptophan hydroxylase . By inhibiting these enzymes, it prevents the conversion of tryptophan to 5-hydroxytryptophan, a critical step in the synthesis of serotonin . This inhibition leads to a decrease in serotonin levels .
Biochemical Pathways
The compound affects the serotonin biosynthesis pathway by inhibiting the action of tryptophan hydroxylase . This inhibition disrupts the normal production of serotonin, leading to a decrease in serotonin levels in the brain .
Result of Action
The primary result of 4-Chloro-L-phenylalanine’s action is a decrease in serotonin levels in the brain . This can lead to various effects, depending on the context. For example, it can affect mood regulation, sleep, and other physiological processes that are regulated by serotonin.
Propriétés
IUPAC Name |
(2S)-2-amino-3-(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGWMJHCCYYCSF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161813 | |
| Record name | 4-Chloro-3-phenyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-L-phenylalanine | |
CAS RN |
14173-39-8 | |
| Record name | 4-Chloro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14173-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenclonine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014173398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-phenyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-phenyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENCLONINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNM151OE2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Chloro-L-phenylalanine affect neurotransmitters in a biological context?
A1: 4-Chloro-L-phenylalanine (pCPA) acts as an inhibitor of tryptophan hydroxylase, the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, a precursor to serotonin []. This inhibition leads to a decrease in serotonin levels. Research using pCPA in a mouse model of Parkinson's Disease demonstrated that depleting serotonin, alongside dopamine and norepinephrine, resulted in anhedonia, aggravated depressive-like behavior, and worsened anxiety compared to depleting dopamine or norepinephrine alone []. This highlights the complex interplay between these neurotransmitters in the central nervous system.
Q2: Are there structural differences in how 4-Chloro-L-phenylalanine interacts with methylamine compared to other phenylalanine derivatives?
A2: Infrared multiple photon dissociation (IRMPD) spectroscopy and electronic structure calculations were used to study the gas-phase interactions of protonated methylamine with various phenylalanine derivatives, including 4-Chloro-L-phenylalanine []. The research showed that 4-Chloro-L-phenylalanine predominantly forms charge-solvated structures with protonated methylamine []. Interestingly, other derivatives like 3-Cyano-L-phenylalanine favored zwitterionic structures, demonstrating how subtle changes in the phenylalanine structure impact intermolecular interactions [].
Q3: Has 4-Chloro-L-phenylalanine been used to synthesize other important molecules?
A3: Yes, 4-Chloro-L-phenylalanine has been utilized in the synthesis of modified angiotensin II analogs []. Specifically, it serves as a building block for creating [4-chloro-L-phenylalanine]8-angiotensin II, a derivative designed for potential use in labeling and studying the renin-angiotensin system []. This modification allows researchers to track angiotensin II activity and understand its role in regulating blood pressure and other physiological processes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















